Pentachlorobenzene
Overview
Description
Pentachlorobenzene is a chlorinated aromatic hydrocarbon with the molecular formula C6HCl5. It consists of a benzene ring substituted with five chlorine atoms. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms. Historically, this compound was used in various industrial applications, including as an intermediate in the production of pesticides and as a component in polychlorinated biphenyl mixtures. due to its environmental impact, its use has been significantly restricted .
Scientific Research Applications
Pentachlorobenzene has been studied extensively for its environmental impact and its role as a persistent organic pollutant. Its applications in scientific research include:
Environmental Chemistry: Studying its persistence, bioaccumulation, and transport in the environment.
Toxicology: Investigating its toxic effects on aquatic and terrestrial organisms.
Analytical Chemistry: Developing methods for its detection and quantification in environmental samples.
Industrial Chemistry: Understanding its role as an intermediate in the synthesis of other chemicals.
Mechanism of Action
Target of Action
Pentachlorobenzene (PeCB) is a chlorinated aromatic hydrocarbon that consists of a benzene ring substituted with five chlorine atoms . It falls within the Chlorobenzene family due to chlorine atoms replacing hydrogen in the benzene ring
Mode of Action
PeCB interacts with its targets primarily through oxidation processes . A study on engineered cytochrome P450cam1 showed that the introduction of a mutation (T101A) enabled the substrate (PeCB) to reorient during the catalytic cycle for more efficient oxidation . The resultant mutant was found to be 3-fold more active for PeCB oxidation than the previous version .
Pharmacokinetics
It is known that pecb is a persistent organic pollutant, allowing accumulation in the food chain . It is highly toxic to aquatic life due to its high persistence and bio-accumulative properties .
Result of Action
It is known that pecb is less toxic for human consumption but raises concerns for aquatic ecosystems . Its influence on aquatic ecosystems is due to its high persistence and bio-accumulative properties .
Action Environment
PeCB may be released from certain fuel combustion processes that contain chlorine, either in organochlorine or chloride form . The largest sources appear to be combustion of solid wastes and biomass burning . The degradation behaviors of PeCB and its influence on the dechlorination of hexachlorobenzene in contaminated soil by nanoscale zero-valent iron have been studied . The results indicate that nanoscale zero-valent iron can improve the degradation efficiency of highly toxic chlorinated benzenes and reduce the accumulative effects of highly toxic chlorinated benzenes on dechlorination of hexachlorobenzene .
Safety and Hazards
PeCB is very toxic to aquatic organisms, and decomposes on heating or on burning with the formation of toxic, corrosive fumes including hydrogen chloride . Short-term exposure to pentachlorobenzene can affect the central nervous system. Long-term exposure can affect the liver and kidneys and can cause tissue lesions .
Future Directions
PeCB is a known persistent organic pollutant (POP) and banned globally by the Stockholm Convention on Persistent Organic Pollutants in 2009 . The global industrial structure had undertaken significant changes since the twenty-first century, making a severe problem of chlorobenzene pollution in soil and groundwater . This work provides a powerful insight into CBsPSG, enabling to quickly identify the hotspot and direction of future studies by relevant researchers .
Biochemical Analysis
Biochemical Properties
It is known that PeCB is a persistent organic pollutant (POP), known for its persistence, bio-accumulation, and long-range transport
Cellular Effects
Pentachlorobenzene’s impact on humans is moderately toxic, as indicated by animal studies showing effects such as reduced thyroxin levels, abnormal sperm, and histopathological changes in kidneys . Furthermore, this compound displays high toxicity to aquatic organisms, with the potential to cause lasting adverse effects in aquatic environments .
Molecular Mechanism
It is known that this compound displays a distinctive molecular structure, physical characteristics, and chemical behavior .
Temporal Effects in Laboratory Settings
It is known that this compound remains stable under recommended storage conditions but decomposes when heated .
Dosage Effects in Animal Models
It is known that this compound’s impact on humans is moderately toxic, as indicated by animal studies .
Metabolic Pathways
It is known that this compound is a persistent organic pollutant, allowing an accumulation in the food chain .
Transport and Distribution
It is known that this compound is a persistent organic pollutant, allowing an accumulation in the food chain .
Subcellular Localization
It is known that this compound is a persistent organic pollutant, allowing an accumulation in the food chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentachlorobenzene can be synthesized through the chlorination of benzene. The process involves the substitution of hydrogen atoms in the benzene ring with chlorine atoms. This reaction typically requires the presence of a catalyst, such as ferric chloride, and is carried out under controlled conditions to ensure the selective formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the manufacture of other chlorinated compounds, such as carbon tetrachloride and hexachlorobenzene. The compound is extracted through distillation and crystallization processes. Direct production of pure this compound is not practical due to the simultaneous formation of other chlorinated byproducts .
Chemical Reactions Analysis
Types of Reactions: Pentachlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to form lower chlorinated benzenes.
Oxidation Reactions: It can be oxidized to form chlorinated phenols and other oxidation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Major Products:
Substitution: Formation of compounds like pentachlorophenol.
Reduction: Formation of tetrachlorobenzene and trichlorobenzene.
Oxidation: Formation of chlorinated phenols and quinones.
Comparison with Similar Compounds
Pentachlorobenzene is part of the chlorobenzene family, which includes other compounds such as:
Hexachlorobenzene: Similar in structure but with six chlorine atoms. It is also a persistent organic pollutant with similar environmental concerns.
Tetrachlorobenzene: Contains four chlorine atoms and is less chlorinated than this compound.
Trichlorobenzene: Contains three chlorine atoms and is used in various industrial applications.
Uniqueness: this compound’s uniqueness lies in its specific substitution pattern and its intermediate position in the chlorination series of benzene. Its environmental persistence and bioaccumulation potential make it a compound of significant concern in environmental studies .
Properties
IUPAC Name |
1,2,3,4,5-pentachlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl5/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOCDNVZRAIOQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl5 | |
Record name | PENTACHLOROBENZENE | |
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Record name | PENTACHLOROBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024247 | |
Record name | Pentachlorobenzene | |
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Molecular Weight |
250.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentachlorobenzene appears as white crystals. (NTP, 1992), Liquid, Clear to white crystals with a characteristic odor; [ICSC], COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | PENTACHLOROBENZENE | |
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Record name | Benzene, 1,2,3,4,5-pentachloro- | |
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Boiling Point |
531 °F at 760 mmHg (NTP, 1992), 277 °C, 275-277 °C | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), In water, 0.831 mg/L at 25 °C, In water, 0.18 to 1.34 mg/L at 22-25 °C, Insoluble in ethanol; slightly soluble in ether, benzene, chloroform and carbon disulfide, Solubility in water: none | |
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Density |
1.8342 (NTP, 1992) - Denser than water; will sink, 1.8342 at 16.5 °C, Liquid density: 1.609 g/cu cm at 84 °C, Relative density (water = 1): 1.8 | |
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Vapor Density |
Relative vapor density (air = 1): 8.6 | |
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Vapor Pressure |
0.0065 [mmHg], 0.002 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: ~ 2 | |
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Color/Form |
Colorless needles, White crystalline solid | |
CAS No. |
608-93-5 | |
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Melting Point |
187 °F (NTP, 1992), 86 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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